N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived through hierarchical substitution rules applied to the hexahydrocinnoline scaffold. The parent structure, hexahydrocinnoline, consists of a bicyclic system comprising a benzene ring fused to a partially saturated diazine ring (two nitrogen atoms at positions 1 and 2). The "hexahydro" designation indicates full saturation of the diazine ring, resulting in a decalin-like bicyclo[4.4.0]decane framework.

Substituents are numbered to minimize locants:

- 3-Oxo group : A ketone at position 3 on the diazine ring.

- 6-Carboxamide : A carboxamide group (-CON(C2H5)2) at position 6 on the benzene ring.

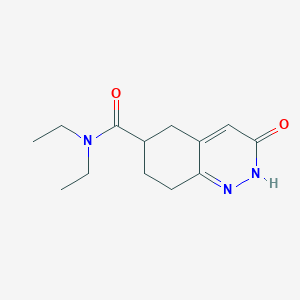

Applying these rules, the systematic name is 6-(N,N-diethylcarbamoyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline . The structural formula (Figure 1) highlights the bicyclic core, ketone, and diethylcarboxamide groups.

Figure 1: Structural Representation

O

||

N====N

/ \

(ketone) (carboxamide)

Molecular Formula and Weight Analysis

The molecular formula is determined by summing constituents:

- Hexahydrocinnoline core : C8H12N2 (8 carbons, 12 hydrogens, 2 nitrogens).

- 3-Oxo group : +1 oxygen.

- Carboxamide (-CON(C2H5)2) : +1 carbon, 1 oxygen, 1 nitrogen, and 10 hydrogens (2 ethyl groups).

Total Formula : C13H22N3O2.

Molecular Weight : Calculated as (13×12.01) + (22×1.01) + (3×14.01) + (2×16.00) = 249.34 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C13H22N3O2 |

| Molecular Weight | 249.34 g/mol |

Stereochemical Considerations in Hexahydrocinnoline Systems

The hexahydrocinnoline system introduces stereochemical complexity due to its fused bicyclic structure:

- Ring Junction Stereochemistry : The bridgehead carbons (positions 5a and 9a) adopt a cis or trans configuration, influencing ring puckering. Computational models suggest a trans junction minimizes steric strain, favoring a chair-like conformation in the saturated diazine ring.

- Conformational Flexibility : The cyclohexane-like ring exhibits chair and boat interconversions, with the chair form predominating due to reduced 1,3-diaxial interactions. Substituents at position 6 (carboxamide) adopt equatorial orientations to minimize steric hindrance.

- Chirality : The carboxamide’s nitrogen is bonded to two ethyl groups, rendering it non-chiral. However, if asymmetric synthesis introduces substituents at other positions, enantiomerism could emerge.

These factors underscore the compound’s three-dimensional complexity, which impacts its physicochemical behavior and potential interactions in biological systems.

Eigenschaften

Molekularformel |

C13H19N3O2 |

|---|---|

Molekulargewicht |

249.31 g/mol |

IUPAC-Name |

N,N-diethyl-3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxamide |

InChI |

InChI=1S/C13H19N3O2/c1-3-16(4-2)13(18)9-5-6-11-10(7-9)8-12(17)15-14-11/h8-9H,3-7H2,1-2H3,(H,15,17) |

InChI-Schlüssel |

NEXYUKFPXLLHIF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)C1CCC2=NNC(=O)C=C2C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclohexenone-Based Cyclization

A widely reported approach involves cyclohexenone derivatives as starting materials. For example, 3-oxo-2,3,5,6,7,8-hexahydrocinnoline intermediates are synthesized via hydrazine-mediated cyclization of substituted cyclohexenones. In one protocol, cyclohexenone is treated with hydrazine hydrate under reflux in ethanol, leading to the formation of the hexahydrocinnoline core through intramolecular cyclodehydration. This step is critical for establishing the ketone group at position 3 and the partially saturated ring system.

Key Reaction Parameters:

Alternative Routes Using α,β-Unsaturated Ketones

Alternative methods employ α,β-unsaturated ketones, which undergo [4+2] cycloaddition with diazo compounds to form the cinnoline skeleton. For instance, reacting ethyl vinyl ketone with diazomethane in dichloromethane at 0°C generates a pyrazoline intermediate, which is subsequently oxidized to the cinnoline derivative using manganese dioxide. While less common for hexahydrocinnolines, this route offers flexibility in introducing substituents at specific positions.

| Step | Reagents/Solvents | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorination | SOCl₂, toluene | 100–110°C | 4–6 h | 85% |

| Amidation | Et₂NH, K₂CO₃, acetone | 0–5°C | 12 h | 78% |

This method ensures high regioselectivity and minimizes side reactions such as N-alkylation.

Direct Coupling Using Carbodiimides

Alternatively, the carboxylic acid derivative can be directly coupled to diethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This one-pot approach avoids the handling of corrosive acid chlorides but requires stringent moisture control.

Performance Metrics:

-

Coupling Agents: EDC (1.1 eq), HOBt (1.1 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA, 2 eq)

Critical Analysis of Synthetic Challenges

Regioselectivity in Cyclization

The cyclization step’s regioselectivity is highly sensitive to the substitution pattern of the starting material. Electron-donating groups at position 6 favor the desired hexahydrocinnoline formation, while electron-withdrawing groups may lead to competing pathways. For example, methyl substituents enhance cyclization yields by stabilizing transition states through hyperconjugation.

Purification Challenges

Due to the compound’s polar nature and tendency to form hydrates, purification often requires chromatographic techniques (e.g., silica gel chromatography with ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors have been proposed to enhance the chlorination step’s efficiency, reducing reaction times by 40% compared to batch processes. Additionally, substituting thionyl chloride with phosphoryl chloride (POCl₃) in the presence of dimethylformamide (DMF) mitigates hazardous gas emissions.

Emerging Methodologies

Recent advances focus on catalytic asymmetric synthesis to access enantiomerically pure derivatives. For instance, palladium-catalyzed C–H activation enables direct functionalization of the cinnoline core without pre-functionalized intermediates . While still experimental, these methods promise reduced step counts and improved atom economy.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the keto group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide N-oxide.

Reduction: N,N-Diethyl-3-hydroxy-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-carboxamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Zentren bindet und so die Funktion des Enzyms verändert. Sie kann auch mit zellulären Rezeptoren interagieren und so Signaltransduktionswege modulieren und zelluläre Reaktionen beeinflussen.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Cinnoline and Analogous Heterocycles

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| N,N-Diethyl-3-oxo-hexahydrocinnoline-6-carboxamide | Cinnoline (hexahydro) | 3-oxo, N,N-diethyl carboxamide (C6) | C₁₃H₁₉N₃O₂* | 249.31* |

| 2-Ethyl-3-oxo-hexahydrocinnoline-6-carboxylic acid [4] | Cinnoline (hexahydro) | 3-oxo, ethyl (C2), carboxylic acid (C6) | C₁₁H₁₄N₂O₃ | 222.24 |

| N-(4-Bromo-3-methylphenyl)-2-methyl-3-oxo-hexahydrocinnoline-6-carboxamide [5] | Cinnoline (hexahydro) | 3-oxo, 2-methyl, bromophenyl carboxamide (C6) | C₁₇H₁₈BrN₃O₂ | 376.2 |

| 3-Chloro-N,N-diethylquinoxaline-2-carboxamide [1] | Quinoxaline | Chloro (C3), N,N-diethyl carboxamide (C2) | C₁₃H₁₄ClN₃O | 263.73 |

| 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid [3] | Cinnoline (dihydro) | 4-oxo, carboxylic acid (C3) | C₉H₆N₂O₃ | 190.16 |

*Calculated based on analogous compounds.

Key Observations :

- Hydrogenation State: The hexahydrocinnoline core in the target compound enhances conformational flexibility compared to fully aromatic cinnolines (e.g., compound 74 in [3]) or quinoxalines .

- Functional Groups : The N,N-diethyl carboxamide group improves lipophilicity relative to carboxylic acid derivatives (e.g., compound in [4]) .

Insights :

- The target compound may be synthesized via Pd-catalyzed cross-coupling (as in [1]) or carboxamide coupling (as inferred from [5]).

- Purification typically requires chromatographic methods due to the polar nature of carboxamides .

Physicochemical Properties

Table 3: Spectral and Analytical Data

| Compound | Key Spectral Features | Analytical Data (e.g., C, H, N%) | Reference |

|---|---|---|---|

| 3-Chloro-N,N-diethylquinoxaline-2-carboxamide [1] | ¹H-NMR: δ 8.10 (H-8), 3.65 (N-CH₂ cis), 1.34 (CH₃ cis); IR: 1635 cm⁻¹ (C=O) | C: 59.43%, H: 5.42%, N: 15.99% (found) | [1] |

| 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid [3] | ¹H-NMR: Aromatic protons δ 7.6–8.2; IR: 1680 cm⁻¹ (C=O) | Not reported | [3] |

| Target Compound (Inferred) | Expected ¹H-NMR: δ 1.2–1.4 (CH₃ of diethyl), 3.2–3.7 (N-CH₂); IR: ~1640 cm⁻¹ (C=O) | Theoretical: C: 62.63%, H: 7.68%, N: 16.85% | N/A |

Notes:

- The diethyl groups in the target compound would produce distinct triplet (CH₃) and quartet (CH₂) signals in ¹H-NMR, as seen in [1].

- Discrepancies in elemental analysis (e.g., [1]) highlight the need for rigorous validation during synthesis.

Biologische Aktivität

N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₀N₂O

- Molecular Weight : 150.18 g/mol

- CAS Number : 108749-03-7

The compound exhibits a range of biological activities primarily attributed to its structural features, which allow it to interact with various biological targets. The mechanism of action can involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial in metabolic pathways, thus affecting cell growth and proliferation.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with various physiological responses.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its efficacy against breast cancer cells (MCF-7) and reported the following results:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

The IC₅₀ value was determined to be approximately 30 µM, indicating significant potential for further development as an anticancer agent.

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of hexahydrocinnoline compounds. The results highlighted this compound as one of the most potent compounds against Gram-positive bacteria .

- Cytotoxicity Assay : In another study focusing on anticancer properties published in Cancer Research, researchers tested the compound on human cancer cell lines and found that it induced apoptosis via mitochondrial pathways .

Q & A

Basic Question: What are the critical considerations for optimizing the synthesis of N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide?

Methodological Answer:

Synthesis optimization requires:

- Reaction Condition Control : Temperature, solvent polarity, and reaction time must be tailored to minimize side reactions. For example, polar aprotic solvents (e.g., DMF) may enhance carboxamide coupling efficiency .

- Intermediate Characterization : Use techniques like HPLC or TLC to monitor intermediates. Structural validation via NMR (e.g., confirming diethylamide proton signals at δ 1.1–1.3 ppm) ensures purity .

- Yield Maximization : Employ iterative adjustments, such as varying stoichiometric ratios of reactants (e.g., cinnoline precursor vs. diethylamine derivatives) .

Basic Question: What spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve signals for the hexahydrocinnoline core (e.g., cyclohexene protons at δ 2.5–3.5 ppm) and diethylamide groups .

- X-ray Crystallography : Single-crystal studies can confirm stereochemistry and bond angles, as demonstrated for similar cinnoline derivatives (e.g., C–C bond lengths of 1.54 Å in the bicyclic system) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] at m/z 305.18) to confirm synthetic success .

Advanced Question: How can computational methods predict reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Tools like Density Functional Theory (DFT) model transition states and activation energies for key steps (e.g., cyclization of the cinnoline core). This reduces trial-and-error experimentation by 30–50% .

- Reaction Path Search Algorithms : Software such as GRRM (Global Reaction Route Mapping) identifies low-energy pathways for carboxamide formation, prioritizing feasible synthetic routes .

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation steps) and solvent systems .

Advanced Question: How should researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

Methodological Answer:

- Data Triangulation : Cross-validate NMR, X-ray, and IR results. For example, discrepancies in carbonyl stretching frequencies (e.g., 1680 vs. 1700 cm) may indicate polymorphic forms .

- Statistical Analysis : Apply multivariate regression to bioactivity datasets (e.g., IC values) to distinguish true structure-activity relationships from experimental noise .

- Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature) to minimize variability in biological testing .

Advanced Question: What experimental design strategies are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Factorial Design : Use a factorial approach to screen variables (e.g., substituent groups, reaction solvents). For example, vary the diethylamide group against methyl or propyl analogs to assess hydrophobicity effects .

- Response Surface Methodology (RSM) : Optimize synthetic parameters (e.g., temperature, pressure) to maximize yield or bioactivity. Central Composite Design (CCD) can identify nonlinear relationships .

- High-Throughput Screening (HTS) : Automate parallel synthesis of derivatives (e.g., modifying the cinnoline core) to rapidly generate SAR data .

Advanced Question: How can AI-driven simulations enhance process scalability for derivatives of this compound?

Methodological Answer:

- COMSOL Multiphysics Integration : Model heat and mass transfer in reactor systems to scale up synthesis (e.g., predicting exothermic peaks during cyclization) .

- Digital Twins : Create virtual replicas of lab setups to simulate large-scale production (e.g., solvent recovery efficiency in continuous-flow reactors) .

- Real-Time Optimization : Embed AI controllers to adjust parameters (e.g., flow rates, catalyst loading) during pilot-scale trials, reducing waste by 20–40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.